N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide
Description
N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydropyrimidine ring, a sulfonamide group, and a methoxyphenyl moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6S/c1-7(18)15-8-3-4-10(23-2)9(5-8)17-24(21,22)11-6-14-13(20)16-12(11)19/h3-6,17H,1-2H3,(H,15,18)(H2,14,16,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWODANKQWSMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Methoxyphenyl Moiety: This step involves the coupling of the methoxyphenyl group to the tetrahydropyrimidine ring, typically through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenyl moiety or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring may also play a role in binding to biological targets, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)pyridin-2-yl]cyclopropanecarboxamide
- 2-[N-(cyclopropylmethyl)2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido]acetic acid
Uniqueness
N-(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl moiety and acetamide group differentiate it from other similar compounds, potentially leading to unique interactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
